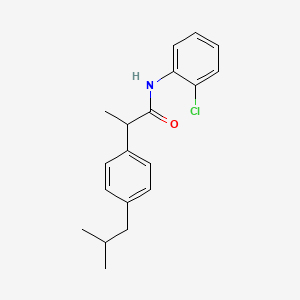![molecular formula C8H8ClN3O2 B13960795 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)
4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 2-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
準備方法
The synthesis of 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of diethyl malonate as a starting material. The synthetic route typically includes the following steps :
Alkylation: Diethyl malonate is alkylated with allyl bromide to form an intermediate.
Cyclization: The intermediate undergoes cyclization with amidine to form a six-membered bislactam ring.
Chlorination: The bislactam ring is chlorinated using phosphorus oxychloride to obtain a dichloro pyrimidine ring.
Oxidation: The terminal double bond is oxidized using potassium osmate hydrate and sodium periodate to introduce an aldehyde group.
Cyclization and Substitution: The final step involves cyclization and substitution reactions to form the desired 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.
化学反応の分析
4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where the chlorine atom is replaced by a boronic acid derivative.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and coupling catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery :
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Pharmaceutical Intermediates: The compound is used in the synthesis of various pharmaceutical intermediates, including those for drugs like Tofacitinib citrate, which is used to treat rheumatoid arthritis.
Biological Research: It is employed in the study of biological pathways and molecular interactions, particularly those involving kinase enzymes.
作用機序
The mechanism of action of 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinase enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell division, survival, and inflammation .
類似化合物との比較
4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl and carboxylic acid groups, making it less versatile in chemical reactions.
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide: Contains an amide group instead of a carboxylic acid, which alters its chemical properties and biological activity.
The unique combination of functional groups in 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H8ClN3O2 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC名 |
4-chloro-1-methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H8ClN3O2/c1-12-6-4(2-3-10-6)5(9)11-7(12)8(13)14/h2-3,7,10H,1H3,(H,13,14) |
InChIキー |
PXIOIICZRWFHII-UHFFFAOYSA-N |
正規SMILES |
CN1C(N=C(C2=C1NC=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


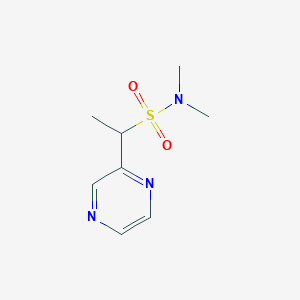

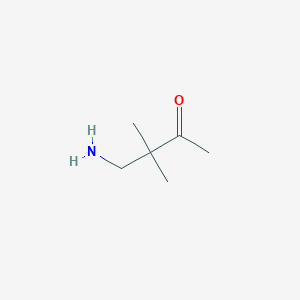
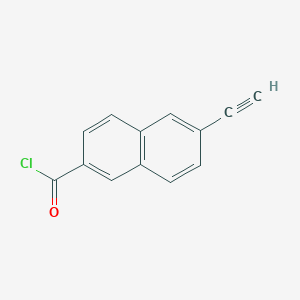

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)

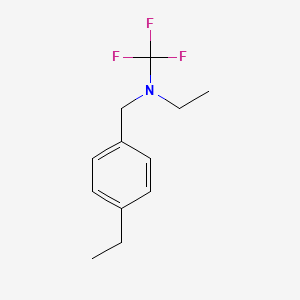
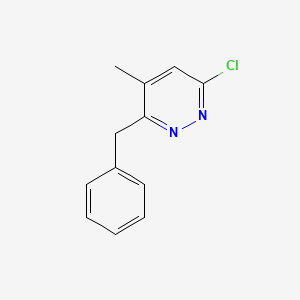
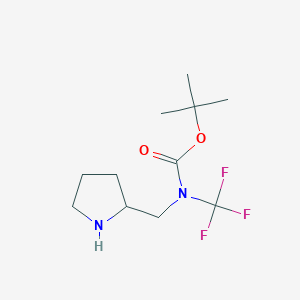
![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)


